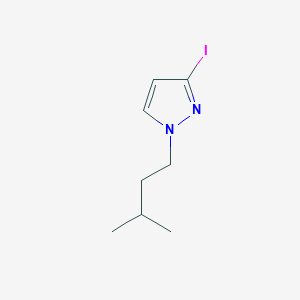

3-iodo-1-(3-methylbutyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1-(3-methylbutyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IN2/c1-7(2)3-5-11-6-4-8(9)10-11/h4,6-7H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJZREORTSKOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=CC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Pathways of 3 Iodo 1 3 Methylbutyl 1h Pyrazole Analogs

Electrophilic Aromatic Substitution Reactions on Iodopyrazoles

While the pyrazole (B372694) ring is generally susceptible to electrophilic attack, primarily at the C4 position, the C3-iodo substituent can itself be the site of reaction or influence the regioselectivity of further substitutions. arkat-usa.org

Nitrodeiodination is a type of electrophilic aromatic substitution where an iodine atom is displaced by a nitro group. This reaction has been successfully applied to polyiodopyrazoles to synthesize polynitropyrazoles. researchgate.net The process involves the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the carbon atom bearing the iodine. The C-I bond is cleaved, and a C-N bond is formed, releasing I⁺. This methodology provides a pathway to introduce nitro groups at specific positions on the pyrazole ring that might otherwise be difficult to access, making it a valuable tool for the synthesis of high-energy materials or pharmaceutical intermediates. researchgate.net For a substrate like 3-iodo-1-(3-methylbutyl)-1H-pyrazole, this reaction would theoretically yield 3-nitro-1-(3-methylbutyl)-1H-pyrazole.

Halogen exchange reactions, particularly the Finkelstein reaction, provide a method for the interconversion of organic halides. manac-inc.co.jp While commonly used to synthesize iodoalkanes from chloro- or bromoalkanes, the principles can be applied to aryl halides under specific conditions. manac-inc.co.jpmanac-inc.co.jp For 3-iodopyrazoles, replacing the iodine with another halogen like bromine or chlorine via electrophilic substitution is challenging due to the relative reactivity of halogens. However, the iodine atom can be replaced by other electrophiles.

Electrophilic iodination of N-substituted pyrazoles typically occurs at the C4 position with reagents like N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent. rsc.orgresearchgate.net If the C4 position is already substituted, electrophilic attack can be directed to other available positions. researchgate.net The C5-H bond in some 1-aryl-3-CF₃-pyrazoles is acidic enough to be deprotonated with n-butyllithium, followed by quenching with elemental iodine to install an iodo group at the C5 position, demonstrating an alternative to direct electrophilic attack. rsc.org

| Reaction Type | Reagents | Position of Substitution | Description |

| Nitrodeiodination | Nitrating agents (e.g., HNO₃/H₂SO₄) | C3 (replaces Iodine) | The iodine atom is displaced by an incoming electrophilic nitro group. researchgate.net |

| Electrophilic Iodination | I₂/CAN, NIS | C4 (if unsubstituted) | An electrophilic iodine species substitutes a hydrogen atom, typically at the most nucleophilic C4 position. rsc.orgresearchgate.net |

| Lithiated Iodination | n-BuLi, then I₂ | C5 | Deprotonation at C5 followed by trapping with iodine allows for regioselective iodination at that position. rsc.org |

Cross-Coupling Reactions Involving Pyrazole-Bound Iodine

The carbon-iodine bond at the C3 position is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net

The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by a combination of palladium and copper complexes, has been successfully applied to 3-iodopyrazole derivatives to synthesize 3-alkynylpyrazoles. semanticscholar.orgresearchgate.net The reaction typically proceeds under mild conditions with a base such as triethylamine (B128534) (Et₃N). tandfonline.com For instance, N-protected 3-iodo-1H-pyrazoles can be coupled with phenylacetylene (B144264) to produce the corresponding 3-(phenylethynyl)-1H-pyrazole derivatives in good yields. researchgate.netresearchgate.net This pathway is crucial for creating more complex molecular architectures, including precursors for fused heterocyclic systems like thieno[2,3-c]pyrazoles. tandfonline.com

| Starting Iodopyrazole | Alkyne | Catalyst System | Base | Product | Yield (%) | Ref |

| 1-(tert-Butoxycarbonyl)-3-iodo-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 1-(tert-Butoxycarbonyl)-3-(phenylethynyl)-1H-pyrazole | 65 | semanticscholar.org |

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 78 | researchgate.net |

| 1,3-Disubstituted-5-chloro-4-iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 1,3-Disubstituted-5-chloro-4-(phenylethynyl)pyrazole | Good | tandfonline.com |

Grignard reagents are powerful nucleophiles used for C-C bond formation. youtube.com They can be prepared from aryl halides via oxidative addition of magnesium metal or through a halogen-magnesium exchange reaction with a pre-existing Grignard reagent like ethylmagnesium bromide (EtMgBr). youtube.comuni-muenchen.de Studies on N-protected iodopyrazoles have shown that the position of the iodine atom significantly affects the feasibility of Grignard reagent formation. While 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole is readily converted into its Grignard reagent, the corresponding 3-iodo isomer fails to react under similar conditions with EtMgBr. arkat-usa.orgresearchgate.net This difference in reactivity highlights the lower susceptibility of the C3-iodo bond to this specific transformation compared to the C4-iodo bond. However, protection of azido (B1232118) groups has enabled the preparation of organomagnesium intermediates from iodo-substituted azides via an iodine-magnesium exchange, suggesting that with the right substrate and conditions, functionalization is possible. nih.gov

Beyond the Sonogashira reaction, the C-I bond on the pyrazole ring is amenable to other palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, is a powerful method for forming C-N bonds between an aryl halide and an amine. researchgate.net This reaction has been effectively used for the amination of bromoimidazoles and bromopyrazoles, and similar reactivity is expected for 3-iodopyrazoles. mit.edu Such transformations allow for the direct introduction of primary or secondary amines to the pyrazole C3 position, providing access to a wide range of N-substituted pyrazole derivatives. researchgate.net Other transition metals like rhodium, iridium, and cobalt have also been used in various cross-coupling reactions involving N-heterocycles, expanding the synthetic possibilities. nih.gov These modern synthetic tools are central to the construction of fine chemicals and pharmaceuticals. researchgate.netmdpi.com

Intramolecular Reactivity and Ring Transformations

The intramolecular reactions of 3-iodo-1-(3-methylbutyl)-1H-pyrazole analogs can be initiated through various means, including photochemical activation and transition metal catalysis, leading to significant molecular rearrangements and the formation of new cyclic structures.

Photochemical Isomerization and Rearrangements

While specific studies on the photochemical isomerization of 3-iodo-1-(3-methylbutyl)-1H-pyrazole are not extensively documented, the photochemistry of analogous iodinated heterocyclic compounds suggests a likely reaction pathway initiated by the homolytic cleavage of the carbon-iodine bond. Upon irradiation with ultraviolet (UV) light, the C-I bond, being the weakest bond in the molecule, is expected to undergo homolysis to generate a 1-(3-methylbutyl)-1H-pyrazol-3-yl radical and an iodine radical. nih.gov

This photochemical process can be represented as follows:

| Reactant | Condition | Products |

|---|---|---|

| 3-iodo-1-(3-methylbutyl)-1H-pyrazole | UV light (hν) | 1-(3-methylbutyl)-1H-pyrazol-3-yl radical + Iodine radical |

The resulting pyrazolyl radical is a highly reactive intermediate that can undergo several subsequent reactions, leading to isomerization or rearrangement products. One probable pathway is hydrogen abstraction from the solvent or another hydrogen donor, which would result in the formation of 1-(3-methylbutyl)-1H-pyrazole.

In the absence of a suitable hydrogen donor, the pyrazolyl radical could potentially undergo intramolecular rearrangement, although such rearrangements are highly dependent on the substitution pattern and the specific reaction conditions. Theoretical studies on other heterocyclic radicals could provide insights into the feasibility and potential products of such rearrangements.

It is important to note that the efficiency and outcome of the photochemical reaction would be influenced by factors such as the wavelength of the UV light, the solvent, and the presence of radical scavengers or sensitizers.

Cycloisomerization Reactions of Substituted Pyrazoles

Cycloisomerization reactions of substituted pyrazoles, particularly those bearing unsaturated side chains on a nitrogen atom, represent a powerful tool for the synthesis of fused heterocyclic systems. While 3-iodo-1-(3-methylbutyl)-1H-pyrazole itself does not possess an unsaturated side chain amenable to cycloisomerization, its analogs with N-alkenyl or N-alkynyl substituents are expected to undergo such transformations.

Drawing parallels from studies on other N-alkynyl substituted heterocycles, an N-alkynyl analog of 3-iodopyrazole could undergo intramolecular cyclization to form a new ring fused to the pyrazole core. nih.govresearchgate.net These reactions can be promoted by various catalysts, including gold or other transition metals, or even by a strong base. nih.govresearchgate.net The regioselectivity of the cyclization (i.e., the size of the newly formed ring) can be influenced by the substitution pattern on the alkyne and the reaction conditions. nih.govresearchgate.net

For instance, an N-propargyl-substituted pyrazole could undergo either a 6-exo-dig or a 7-endo-dig cyclization, leading to the formation of a six- or seven-membered ring, respectively. nih.govresearchgate.net

| Substrate | Catalyst/Conditions | Product(s) |

| N-propargyl-3-iodopyrazole analog (terminal alkyne) | Gold catalyst | 6-exo-dig cyclization product |

| N-propargyl-3-iodopyrazole analog (internal alkyne) | Gold catalyst | 7-endo-dig cyclization product |

| N-propargyl-3-iodopyrazole analog | NaH | 6-exo-dig cyclization product |

The iodine atom at the 3-position could potentially influence the reactivity and regioselectivity of the cyclization and would remain in the product, offering a handle for further synthetic modifications.

Chemical Stability and Mechanistic Degradation Pathways in Academic Contexts

The chemical stability of 3-iodo-1-(3-methylbutyl)-1H-pyrazole is a critical factor in its synthesis, purification, storage, and application in further chemical transformations. Degradation can occur through various pathways, including cleavage of the C-I bond, modification of the N-alkyl group, or disruption of the pyrazole ring itself.

In an academic laboratory setting, potential degradation pathways include reactions with common reagents and solvents under various conditions.

Susceptibility to Nucleophilic Substitution: The carbon atom at the 3-position of the pyrazole ring, bonded to the iodine atom, is susceptible to nucleophilic attack. Strong nucleophiles can displace the iodide ion in a nucleophilic aromatic substitution (SNAr) type reaction. The feasibility of this reaction is enhanced by the electron-withdrawing nature of the pyrazole ring.

Acidic and Basic Conditions: The stability of the compound under acidic and basic conditions is of practical importance. While the pyrazole ring is generally stable to a wide range of pH, strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation. Acid-catalyzed hydrolysis might affect the N-alkyl group, although the isobutyl group is generally robust. Strong bases could potentially promote elimination reactions if there were a suitable leaving group on the alkyl chain, or in some cases, lead to ring-opening of the pyrazole core, although this is less common for N-substituted pyrazoles. Studies on the stability of other iodinated aromatic compounds, such as the X-ray contrast agent iodixanol, have shown high stability under both highly acidic and basic conditions, suggesting that the C-I bond on an aromatic ring can be quite resilient. nih.gov

Degradation in Common Organic Solvents: The stability of 3-iodo-1-(3-methylbutyl)-1H-pyrazole in common organic solvents is generally expected to be good under neutral conditions and in the absence of light. However, prolonged storage in certain solvents, especially those that can act as nucleophiles or contain impurities, could lead to slow degradation. For instance, protic solvents like methanol (B129727) or ethanol (B145695) could potentially participate in solvolysis reactions under certain conditions, although this is likely to be slow without a catalyst.

A summary of potential degradation pathways is presented in the table below:

| Condition | Potential Degradation Pathway | Likely Products |

| Strong Nucleophile | Nucleophilic Aromatic Substitution | 3-substituted-1-(3-methylbutyl)-1H-pyrazole |

| Strong Acid/Heat | Possible N-dealkylation (unlikely) | 3-iodopyrazole and isobutanol derivatives |

| Strong Base/Heat | Potential for ring modification | Complex mixture of degradation products |

| UV Light | C-I bond homolysis | 1-(3-methylbutyl)-1H-pyrazol-3-yl radical |

| High Temperature | Thermal C-I bond homolysis | 1-(3-methylbutyl)-1H-pyrazol-3-yl radical |

It is crucial for researchers working with this compound to be aware of these potential stability issues and to handle and store the compound appropriately to ensure its integrity for experimental use.

Spectroscopic Characterization and Advanced Structural Elucidation of Substituted Iodopyrazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 3-iodo-1-(3-methylbutyl)-1H-pyrazole by providing detailed information about the chemical environment of individual protons and carbon atoms.

1H-NMR Analysis of Proton Chemical Shifts and Coupling Patterns

The 1H-NMR spectrum of 3-iodo-1-(3-methylbutyl)-1H-pyrazole is expected to show distinct signals corresponding to the protons of the pyrazole (B372694) ring and the 3-methylbutyl substituent. The pyrazole ring protons, H-4 and H-5, typically appear as doublets due to their coupling to each other. The electron-withdrawing effect of the iodine atom at the C-3 position and the nitrogen atoms within the ring influences their chemical shifts.

The protons of the 3-methylbutyl group will exhibit characteristic splitting patterns. The CH2 group attached to the pyrazole nitrogen (N-1) is expected to appear as a triplet, coupled to the adjacent CH2 group. The subsequent CH proton will likely be a multiplet due to coupling with the neighboring CH2 and the two CH3 groups. The two terminal methyl groups are expected to be a doublet, coupled to the CH proton.

Table 1: Predicted 1H-NMR Chemical Shifts and Coupling Constants for 3-iodo-1-(3-methylbutyl)-1H-pyrazole

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 (pyrazole) | 7.0 - 7.5 | d | 2-3 |

| H-5 (pyrazole) | 7.5 - 8.0 | d | 2-3 |

| N-CH2 | 4.0 - 4.3 | t | 7-8 |

| CH2-CH | 1.7 - 1.9 | m | - |

| CH(CH3)2 | 1.5 - 1.7 | m | - |

| CH(CH3)2 | 0.9 - 1.0 | d | 6-7 |

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy.

13C-NMR Analysis of Carbon Chemical Shifts

The 13C-NMR spectrum provides information on the carbon framework of the molecule. The carbon atom bearing the iodine (C-3) is expected to have a significantly shifted signal due to the heavy atom effect of iodine. The other pyrazole carbons, C-4 and C-5, will also have characteristic chemical shifts. The carbon atoms of the 3-methylbutyl side chain will appear in the aliphatic region of the spectrum.

Table 2: Predicted 13C-NMR Chemical Shifts for 3-iodo-1-(3-methylbutyl)-1H-pyrazole

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | 90 - 100 |

| C-4 (pyrazole) | 110 - 115 |

| C-5 (pyrazole) | 140 - 145 |

| N-CH2 | 50 - 55 |

| CH2-CH | 38 - 42 |

| CH(CH3)2 | 25 - 30 |

| CH(CH3)2 | 22 - 25 |

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy.

15N-NMR and Other Heteronuclear NMR Applications for Nitrogen Atom Characterization

15N-NMR spectroscopy can be employed to directly probe the nitrogen atoms of the pyrazole ring. The chemical shifts of N-1 and N-2 would provide valuable information about their electronic environment. The N-1 atom, being bonded to the alkyl group, would have a different chemical shift compared to the N-2 atom. Heteronuclear Multiple Bond Correlation (HMBC) experiments can further help in assigning the nitrogen signals by showing correlations to nearby protons.

Advanced 2D NMR Techniques for Connectivity and Structure Confirmation

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, various 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would establish the coupling relationships between adjacent protons, for instance, confirming the H-4/H-5 coupling in the pyrazole ring and the connectivity within the 3-methylbutyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This would be crucial for confirming the attachment of the 3-methylbutyl group to the N-1 position of the pyrazole ring by observing a correlation between the N-CH2 protons and the C-5 and C-3 carbons of the pyrazole ring.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 3-iodo-1-(3-methylbutyl)-1H-pyrazole is expected to show several key absorption bands.

Table 3: Predicted IR Absorption Bands for 3-iodo-1-(3-methylbutyl)-1H-pyrazole

| Functional Group | Predicted Wavenumber (cm-1) | Intensity |

| C-H stretching (pyrazole ring) | 3100 - 3150 | Medium |

| C-H stretching (aliphatic) | 2850 - 3000 | Strong |

| C=N stretching (pyrazole ring) | 1500 - 1600 | Medium |

| C=C stretching (pyrazole ring) | 1400 - 1500 | Medium |

| C-N stretching | 1200 - 1300 | Medium |

| C-I stretching | 500 - 600 | Weak |

The presence of bands in the specified regions would confirm the existence of the pyrazole ring and the aliphatic side chain. The weak C-I stretching frequency is characteristic of an iodo-substituted aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

The molecular ion peak ([M]+) in the mass spectrum of 3-iodo-1-(3-methylbutyl)-1H-pyrazole would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern would likely involve the loss of the iodine atom and various fragments from the 3-methylbutyl side chain. Common fragmentation pathways could include:

Loss of an iodine radical (•I) to give a stable pyrazolyl cation.

Cleavage of the 3-methylbutyl chain, leading to the formation of characteristic alkyl fragments. For example, the loss of a C4H9 radical (isobutyl radical) would be a likely fragmentation.

Fragmentation of the pyrazole ring itself under high-energy conditions.

The analysis of these fragment ions would provide further confirmation of the molecular structure.

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing

The analysis of crystal structures goes beyond individual molecules, shedding light on the supramolecular architecture, which is governed by a variety of intermolecular interactions. In the case of iodopyrazoles, these interactions can include conventional hydrogen bonds, as well as halogen bonds and other weaker forces like π-stacking and C-H–π interactions.

For instance, the crystallographic data for the series of 4-halogenated-1H-pyrazoles has been completed, with 4-iodo-1H-pyrazole crystallizing in the orthorhombic Cmme space group. mdpi.com Its crystal structure reveals a catemeric (chain-like) H-bonded motif, a feature it shares with its fluoro analog, although they are not isostructural. mdpi.com This contrasts with the chloro and bromo analogs, which form trimeric units. mdpi.com The packing of 4-iodo-1H-pyrazole is also influenced by C-H–π interactions and notable I···I halogen bonding interactions. mdpi.com

Table 1: Crystallographic Data for Representative Iodopyrazole Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref. |

| 4-Iodo-1H-pyrazole | C₃H₃IN₂ | Orthorhombic | Cmme | 3.869(3) | 13.065(9) | 10.052(7) | mdpi.com |

| Dimethyl 5-iodo-1-phenyl-1H-pyrazole-3,4-dicarboxylate | C₁₃H₁₁IN₂O₄ | Monoclinic | P2₁/c | 11.231(2) | 8.887(2) | 15.021(3) | researchgate.net |

Spectroscopic Probes of Tautomerism and Intermolecular Association Phenomena (e.g., Hydrogen Bonding, Aggregation)

While X-ray crystallography provides a static picture of the solid state, spectroscopic methods are vital for probing the dynamic behavior of molecules, such as tautomeric equilibria and the nature of intermolecular associations in both solid and solution phases.

Hydrogen Bonding and Aggregation: Infrared (IR) spectroscopy is a powerful tool for investigating hydrogen bonding. The N-H stretching vibration in pyrazoles is particularly sensitive to its environment. In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), the N-H stretch appears as a sharp band at a higher frequency. Upon aggregation via N-H···N hydrogen bonds to form dimers, trimers, or larger assemblies, this band broadens and shifts to a lower frequency (a redshift). aip.orgnih.gov The magnitude of this shift often correlates with the strength of the hydrogen bond. For example, the IR spectra of 3,5-dimethyl-4-aryl-1H-pyrazoles show N-H stretching bands in the associated region around 3175 cm⁻¹, providing clear evidence of supramolecular structures formed through hydrogen bonding. nih.gov The complexity of these bands can sometimes indicate the presence of different types of aggregates, such as strained dimers versus more linear trimers. aip.org

Tautomerism: For NH-pyrazoles, annular prototropic tautomerism is a key phenomenon where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the pyrazole ring. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for studying these equilibria. bohrium.com The chemical shifts of the ring carbons and protons are highly sensitive to the position of the N-H proton. nih.gov

In cases of slow exchange between tautomers on the NMR timescale, distinct sets of signals can be observed for each tautomer, allowing for their direct quantification. bohrium.com If the exchange is fast, averaged signals are observed, and their chemical shifts can provide information about the relative populations of the tautomers. bohrium.com The study of tautomerism in pyrazoles is often complemented by computational calculations to predict the relative stability of the different forms and to aid in the assignment of experimental spectra. researchgate.netnih.gov Factors such as the electronic nature of substituents, solvent polarity, and temperature can significantly influence the position of the tautomeric equilibrium. nih.govresearchgate.net

Table 2: Spectroscopic Indicators of Intermolecular Interactions in Pyrazoles

| Phenomenon | Spectroscopic Technique | Key Observable Feature | Interpretation | Ref. |

| Hydrogen Bonding | Infrared (IR) Spectroscopy | Broadening and redshift of the N-H stretching band (typically ~3500 cm⁻¹ in monomer) | Formation of N-H···N intermolecular hydrogen bonds in aggregates. | aip.orgnih.gov |

| Tautomerism | Nuclear Magnetic Resonance (NMR) Spectroscopy | Distinct signals for each tautomer (slow exchange) or averaged signals (fast exchange) for ¹H and ¹³C nuclei. | Indicates the presence and dynamics of tautomeric equilibrium. | nih.govbohrium.com |

Computational Chemistry and Mechanistic Investigations in Pyrazole Systems

Quantum Mechanical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for analyzing the electronic structure of organic molecules like pyrazoles, offering a favorable balance between accuracy and computational cost. eurasianjournals.com

Elucidation of Electronic Structure and Reactivity Descriptors

DFT calculations are instrumental in determining the electronic properties and predicting the chemical reactivity of pyrazole (B372694) derivatives. ekb.eg Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity; a large gap suggests high stability and low reactivity. nih.govacadpubl.eu

For a molecule like 3-iodo-1-(3-methylbutyl)-1H-pyrazole, the HOMO is expected to be localized on the electron-rich pyrazole ring and the iodine atom, indicating these are the primary sites for electron donation in reactions with electrophiles. Conversely, the LUMO would likely be distributed across the pyrazole ring system, representing the most favorable region for accepting electrons from a nucleophile. acadpubl.eu

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. bhu.ac.inmalayajournal.org In a typical pyrazole derivative, MEP analysis reveals electron-rich (negative potential, colored red) regions around the nitrogen atoms, identifying them as likely sites for electrophilic attack and hydrogen bonding. nih.govmalayajournal.org Electron-deficient (positive potential, colored blue) areas are often found near hydrogen atoms. malayajournal.org In 3-iodo-1-(3-methylbutyl)-1H-pyrazole, the iodine atom would also influence the electrostatic potential, creating a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor.

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors are crucial for comparing the chemical behavior of different pyrazole derivatives.

Table 1: Key Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates polarizability. researchgate.net |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. researchgate.net |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ is chemical potential) | Quantifies the ability of a molecule to accept electrons. researchgate.net |

Data based on general DFT principles for pyrazole systems.

Computational Exploration of Reaction Mechanisms (e.g., Cyclization, Tautomerization, Metal-Mediated Processes)

DFT is extensively used to map out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms.

Cyclization: The synthesis of the pyrazole ring often involves a cyclization reaction, such as the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. chim.it DFT calculations can model the entire reaction pathway, identifying transition states and intermediates. For instance, studies on [3+2] cycloaddition reactions to form pyrazoles have used DFT to confirm that the observed products are the kinetically favored adducts by calculating the activation energies of competing pathways. mdpi.com

Tautomerization: Annular prototropic tautomerism, the migration of a proton between the two nitrogen atoms of the pyrazole ring, is a fundamental process in unsubstituted or 3(5)-substituted pyrazoles. nih.govresearchgate.net While this is not relevant for N1-substituted pyrazoles like 3-iodo-1-(3-methylbutyl)-1H-pyrazole, understanding the tautomerism of its precursors is vital. Computational studies have shown that the relative stability of tautomers is highly dependent on the electronic nature of substituents on the ring. nih.govresearchgate.net

Metal-Mediated Processes: Pyrazole derivatives are common ligands in coordination chemistry and catalysis. nih.gov DFT calculations can elucidate the mechanisms of metal-mediated reactions. For example, computational studies have been used to understand the energetics of pyrazole coordination to a metal center and the subsequent catalytic activity. researchgate.net Such studies can model ligand exchange, oxidative addition, and reductive elimination steps, providing a detailed picture of the catalytic cycle. nih.govfigshare.com

Analysis of Energetic Barriers for Proton Transfer and Tautomeric Equilibria

For pyrazole systems capable of tautomerism, DFT is employed to calculate the energetic barriers associated with proton transfer. This barrier determines the rate of interconversion between tautomers. nih.gov Computational studies have demonstrated that solvent molecules can play a crucial role in mediating proton transfer, significantly lowering the energy barrier compared to the gas phase. nih.gov For example, calculations have shown that the presence of just two water molecules can create a hydrogen-bonded bridge that facilitates proton transfer between the nitrogen atoms of the pyrazole ring, providing the most stabilizing conditions for the process. nih.gov The equilibrium between tautomers is governed by their relative thermodynamic stabilities, which can also be accurately predicted by DFT calculations. mdpi.com These calculations consistently show that the preferred tautomer depends on the electronic properties of the substituents; electron-donating groups tend to favor substitution at the C3 position, while electron-withdrawing groups often stabilize the C5-substituted tautomer. nih.gov

Molecular Modeling and Docking Studies

Beyond quantum mechanics, molecular modeling techniques are essential for studying the interaction of pyrazole derivatives with large biological macromolecules and for understanding their conformational behavior. eurasianjournals.com

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand structure-activity relationships. biointerfaceresearch.com

In numerous studies, pyrazole derivatives have been docked into the active sites of various enzymes, such as carbonic anhydrases, kinases, and monoamine oxidases, to rationalize their inhibitory activity. tandfonline.comacs.orgtandfonline.comnih.gov The docking procedure typically involves:

Preparation: Obtaining the 3D structures of the protein (often from the Protein Data Bank) and the ligand.

Docking: Placing the ligand into the active site of the protein and sampling different conformations and orientations.

Scoring: Evaluating the binding poses using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate better binding. nih.gov

Docking studies of pyrazole-based inhibitors frequently reveal key interactions, such as hydrogen bonds between the pyrazole nitrogen atoms and active site residues, as well as hydrophobic interactions involving the substituents. nih.gov For 3-iodo-1-(3-methylbutyl)-1H-pyrazole, a docking study would likely show the 3-methylbutyl group occupying a hydrophobic pocket within a target's active site, while the pyrazole core could engage in hydrogen bonding or π-π stacking interactions.

Table 2: Example Docking Scores for Pyrazole Derivatives Against Kinase Targets

| Compound Type | Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Pyrazole-benzimidazolone Hybrids | HPPD Receptor | Varies with structure | biointerfaceresearch.com |

| Pyrazoline Derivatives | PI3K | -4.36 to -7.85 | nih.gov |

| Fused Pyrazole Derivatives | RET Kinase | -7.14 (Binding Energy) | nih.gov |

| Pyrazole Hybrid Chalcones | Tubulin (Colchicine Site) | -48.34 to -91.43 (dG Binding Energy) | mdpi.com |

Note: Docking scores and binding energies are method-dependent and provided for illustrative purposes.

Conformational Analysis of Pyrazole Derivatives

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. The 1-(3-methylbutyl) substituent in 3-iodo-1-(3-methylbutyl)-1H-pyrazole introduces significant conformational flexibility due to the rotation around several single bonds.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Space

Molecular Dynamics (MD) simulations are powerful computational techniques used to model the time-dependent behavior of molecular systems, offering a detailed view of their dynamic nature and conformational possibilities. eurasianjournals.com For pyrazole derivatives, MD simulations provide crucial insights into structural stability and adaptability, which are essential for understanding their interactions and reactivity. nih.gov

In the case of 3-iodo-1-(3-methylbutyl)-1H-pyrazole, a key area of dynamic behavior is the conformational flexibility of the 1-(3-methylbutyl) substituent. This alkyl chain is not rigid and can adopt various conformations through rotation around its single bonds. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them.

A typical MD simulation would involve placing the molecule in a simulated environment, such as a solvent box of water or an organic solvent, and then solving Newton's equations of motion for every atom over a period of time, often nanoseconds to microseconds. This generates a trajectory that reveals how the molecule moves, vibrates, and changes shape. Analysis of this trajectory allows for the characterization of the conformational space. For the 3-methylbutyl group, the rotations around the C-C bonds are of primary interest.

The flexibility of the side chain can influence how the molecule interacts with its environment, for example, how it fits into the active site of an enzyme or packs in a crystal lattice. The simulation can quantify the probability of finding the molecule in specific conformations.

Table 1: Hypothetical Conformational Analysis of the 3-methylbutyl Side Chain This interactive table presents a simplified, hypothetical analysis of the primary dihedral angles in the 3-methylbutyl side chain of 3-iodo-1-(3-methylbutyl)-1H-pyrazole, as would be determined from an MD simulation.

| Dihedral Angle | Description | Predominant Conformations | Population (%) |

| N1-C6-C7-C8 | Rotation around the bond connecting the pyrazole ring to the side chain | gauche (-60°), anti (180°), gauche (+60°) | 25, 50, 25 |

| C6-C7-C8-C9 | Rotation of the terminal isopropyl group | Staggered conformations | >99 |

Note: The data presented in this table is hypothetical and serves to illustrate the type of information obtained from MD simulations. Actual values would require specific, dedicated computational studies.

Theoretical Prediction of Energetic Properties (e.g., Detonation Parameters)

While 3-iodo-1-(3-methylbutyl)-1H-pyrazole is not primarily designed as an energetic material, the pyrazole scaffold is a foundational structure for many such compounds, particularly when substituted with nitro groups. mdpi.com Computational chemistry provides methods to predict the energetic properties of a molecule, which can be useful for safety assessment and for understanding its chemical stability.

The prediction of energetic properties typically begins with quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the molecule's heat of formation (HOF). researchgate.net The HOF is a critical thermodynamic quantity that represents the energy released or absorbed when a compound is formed from its constituent elements in their standard states. A high positive heat of formation is often a characteristic of an energetic material.

Once the HOF and the molecular density (which can also be calculated) are known, empirical models like the Kamlet-Jacobs equations can be used to estimate detonation parameters. nih.gov These parameters include detonation velocity and detonation pressure, which are key indicators of an explosive's performance. mdpi.com

For 3-iodo-1-(3-methylbutyl)-1H-pyrazole, the presence of a heavy iodine atom would contribute to a higher density. However, its contribution to detonation performance would be significantly less than that of nitro groups, which provide the necessary oxygen balance for rapid combustion. A theoretical study would likely predict modest energetic properties compared to well-known explosives.

Table 2: Hypothetical Comparison of Predicted Energetic Properties This table provides a speculative comparison of the predicted energetic properties of 3-iodo-1-(3-methylbutyl)-1H-pyrazole with a known energetic pyrazole derivative, 3,4,5-trinitro-1H-pyrazole.

| Compound | Formula | Calculated Density (g/cm³) | Calculated Heat of Formation (kJ/mol) | Predicted Detonation Velocity (km/s) | Predicted Detonation Pressure (GPa) |

| 3-iodo-1-(3-methylbutyl)-1H-pyrazole | C₈H₁₃IN₂ | ~1.65 | +150 | ~5.5 | ~10 |

| 3,4,5-trinitro-1H-pyrazole | C₃HN₅O₆ | 1.93 | +255 | 9.1 | 38 |

Disclaimer: The values for 3-iodo-1-(3-methylbutyl)-1H-pyrazole are hypothetical estimates for illustrative purposes and are not based on published experimental or computational results.

Development and Validation of Computational Models for Pyrazole Chemistry

Beyond studying single molecules, computational chemistry is instrumental in developing models that can predict the properties and behavior of entire classes of compounds. eurasianjournals.com For pyrazole derivatives, these models are often developed to forecast biological activity, chemical reactivity, or specific physicochemical properties. nih.govmdpi.com

The development of a predictive model, such as a Quantitative Structure-Activity Relationship (QSAR) model, involves several key steps. First, a dataset of diverse but related pyrazole compounds is assembled. nih.gov For each compound in this dataset, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as its size, shape, electronic properties (e.g., partial charges, dipole moment), and topology.

Next, a mathematical relationship is established between these descriptors and a property of interest (e.g., anti-inflammatory activity, reaction yield). This relationship can be generated using various statistical and machine learning techniques. For a compound like 3-iodo-1-(3-methylbutyl)-1H-pyrazole, a model could be developed to predict its potential as a kinase inhibitor or its reactivity in cross-coupling reactions. arkat-usa.org

Crucially, any developed model must be rigorously validated to ensure its predictive power. This involves testing the model on a separate set of compounds that were not used in its creation. A well-validated model can then be used to screen virtual libraries of yet-to-be-synthesized pyrazole derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources.

Table 3: Example of a Hypothetical QSAR Model Dataset for Pyrazole Derivatives This interactive table illustrates a simplified dataset that could be used to build a computational model to predict a specific property, such as binding affinity to a biological target.

| Compound Name | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | Predicted Binding Affinity (pIC₅₀) |

| 3-iodo-1-methyl-1H-pyrazole | 208.00 | 1.8 | 5.2 |

| 3-iodo-1-ethyl-1H-pyrazole | 222.03 | 2.2 | 5.5 |

| 3-iodo-1-propyl-1H-pyrazole | 236.06 | 2.6 | 5.8 |

| 3-iodo-1-(3-methylbutyl)-1H-pyrazole | 278.13 | 3.7 | 6.4 |

| 3-bromo-1-(3-methylbutyl)-1H-pyrazole | 231.13 | 3.2 | 6.1 |

Note: This table is a hypothetical representation. The predicted binding affinity values are for illustrative purposes to demonstrate the output of a QSAR model.

Advanced Research Applications of 3 Iodo 1 3 Methylbutyl 1h Pyrazole and Analogous Pyrazoles

Role in Pharmaceutical Research and Drug Discovery

The inherent bioactivity of the pyrazole (B372694) nucleus has made it a focal point in pharmaceutical research. Its presence in several well-established drugs, such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, underscores its therapeutic potential. nih.govmdpi.comdntb.gov.ua Researchers continue to explore pyrazole derivatives for a multitude of pharmacological applications, driven by the scaffold's favorable metabolic profile and its ability to interact with various biological targets. nih.gov

Design and Synthesis of Novel Therapeutic Agents

The synthesis of novel pyrazole derivatives is a highly active area of research, aimed at discovering new therapeutic agents with improved efficacy and safety profiles. A variety of synthetic strategies have been developed to access structurally diverse pyrazoles. nih.govmdpi.com

One of the most common methods is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.com This approach allows for the introduction of various substituents on the pyrazole ring, enabling the exploration of structure-activity relationships (SAR). For instance, the reaction of substituted 1,3-diketones with hydrazines in the presence of a suitable catalyst can yield 1,3,5-substituted pyrazoles with good to excellent yields. mdpi.com

Multicomponent reactions (MCRs) have also emerged as a powerful tool for the efficient synthesis of complex pyrazole-containing molecules. mdpi.com These one-pot reactions, involving three or more starting materials, offer advantages such as high atom economy, reduced reaction times, and operational simplicity. For example, the four-component reaction of an aldehyde, hydrazine hydrate, a β-ketoester, and malononitrile can produce highly functionalized pyrano[2,3-c]pyrazoles, which are of interest for their potential biological activities. mdpi.com

Other synthetic approaches include 1,3-dipolar cycloaddition reactions and modifications of existing pyrazole rings. nih.govmdpi.com The continuous development of novel synthetic methodologies facilitates the creation of extensive libraries of pyrazole derivatives for high-throughput screening and the identification of new drug candidates.

Development of Enzyme Inhibitors (e.g., Carbonic Anhydrase, Mtb CYP121A1)

Pyrazole derivatives have shown significant promise as inhibitors of various enzymes implicated in disease pathogenesis.

Carbonic Anhydrase Inhibitors: Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. A number of pyrazole-containing sulfonamides have been synthesized and evaluated as CA inhibitors. nih.govmdpi.com For example, a series of benzenesulfonamides incorporating pyrazolecarboxamide moieties demonstrated potent inhibitory activity against several human CA isoforms (hCA I, II, IX, and XII). nih.govmdpi.com Some of these compounds exhibited isoform-selective inhibition, which is a desirable property for reducing off-target effects. nih.govmdpi.com

| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |

| Pyrazole-based sulfonamides | hCA I | 5.13–16.9 nM | tandfonline.com |

| Pyrazole-based sulfonamides | hCA II | 11.77–67.39 nM | tandfonline.com |

| Substituted pyrazoles bearing sulfamoylphenyl moiety | hCA IX | Kᵢ = 0.04 - 0.073 µM | researchgate.net |

| Substituted pyrazoles bearing sulfamoylphenyl moiety | hCA XII | Kᵢ = 0.081 - 0.106 µM | researchgate.net |

Mycobacterium tuberculosis CYP121A1 Inhibitors: Cytochrome P450 enzymes in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, are essential for the bacterium's survival and are considered attractive drug targets. CYP121A1 is one such enzyme. Researchers have designed and synthesized pyrazole-based compounds that can bind to and inhibit the activity of Mtb CYP121A1. Structure-activity relationship studies have been conducted to optimize the inhibitory potency of these compounds, offering a potential new avenue for the development of anti-tuberculosis drugs.

Exploration as Antimicrobial and Antioxidant Research Scaffolds

The pyrazole scaffold is a versatile platform for the development of agents with antimicrobial and antioxidant properties.

Antimicrobial Scaffolds: Pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. nih.govnih.govmdpi.com The mechanism of action can vary depending on the specific substitutions on the pyrazole ring. For instance, coumarin-substituted pyrazole derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 3.125 µg/mL. nih.gov These compounds were also effective in inhibiting and destroying MRSA biofilms. nih.gov The synthesis of pyrazole-1-sulfonamides and pyrazoline-1-thiocarboxamides has also yielded compounds with moderate to potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov

| Compound Series | Microorganism | Activity (MIC) | Reference |

| Coumarin-substituted pyrazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | As low as 3.125 µg/mL | nih.gov |

| Coumarin-substituted pyrazoles | Acinetobacter baumannii | As low as 1.56 µg/mL | nih.gov |

| Pyrazole derivatives | Proteus vulgaris | Wide spectrum activity | researchgate.net |

| Pyrazole derivatives | Bacillus subtilis and Staphylococcus aureus | Broad spectrum inhibitory activity | researchgate.net |

Antioxidant Research Scaffolds: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Pyrazole derivatives have been investigated for their antioxidant potential. The free radical scavenging activity of various pyrazole analogs has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.net For example, a series of novel pyrazoline and pyrazoline carbothioamide derivatives showed excellent radical scavenging activity, comparable to the standard antioxidant ascorbic acid. nih.gov Structure-activity relationship studies have indicated that the presence of electron-donating groups on the pyrazole scaffold can enhance antioxidant activity. researchgate.net

| Compound Class | Antioxidant Assay | Activity | Reference |

| Pyrazoline and pyrazoline carbothioamide derivatives | DPPH, NO, and superoxide radical scavenging | Excellent radical scavenging activity | nih.gov |

| Pyrazolone analogues | DPPH radical scavenging | IC₅₀ values in the range of 2.6–7.8 μM | nih.gov |

| Pyrazole and pyrimidine derivatives | DPPH radical scavenging | Excellent antioxidant activity | jmchemsci.com |

Development of Anticancer and Anti-inflammatory Agents

The pyrazole moiety is a key structural feature in several clinically used anticancer and anti-inflammatory drugs.

Anticancer Agents: Numerous pyrazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.govmdpi.comrsc.orgrsc.org These compounds can exert their anticancer effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis. For instance, pyrazole-based hybrids have shown potent cytotoxicity with IC₅₀ values in the micromolar range against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). mdpi.com Some pyrazole derivatives have also been found to be selective for cancer cells over normal cells, which is a crucial aspect of cancer chemotherapy. rsc.org

| Compound Series | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 1,4-Benzoxazine-pyrazole hybrids | MCF-7, A549, HeLa, PC-3 | 2.82 to 6.28 μM | mdpi.com |

| Ferrocene-pyrazole hybrid | HCT-116 (colon cancer) | 3.12 μM | rsc.org |

| DHT-derived pyrazole | PC-3 and DU 145 (prostate cancer) | 4.2 ± 1.1 μM and 3.6 ± 1.2 μM | rsc.org |

| Pyrazolo[4,3-c]pyridine derivatives | MCF-7 and HepG2 (liver cancer) | 1.937 and 3.695 µg/mL | mdpi.com |

Anti-inflammatory Agents: The role of pyrazoles in the development of anti-inflammatory drugs is well-established, with celecoxib being a prime example. nih.gov Many pyrazole derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade. nih.govtandfonline.comrsc.org By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs. tandfonline.com Researchers have designed and synthesized novel pyrazole-pyridazine hybrids that have demonstrated higher COX-2 inhibitory action than celecoxib in in vitro assays. rsc.org These compounds also showed the ability to inhibit the production of pro-inflammatory mediators such as TNF-α, IL-6, and nitric oxide. rsc.org

Applications in Agrochemical Research (e.g., Fungicides, Insecticides, Herbicides)

The biological activity of pyrazole derivatives extends to the field of agriculture, where they have been successfully developed as active ingredients in a range of agrochemicals. The pyrazole scaffold offers a versatile platform for the discovery of new pesticides with novel modes of action.

Fungicides: Pyrazole carboxamides are a significant class of fungicides that act by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi. This mode of action disrupts the energy production in fungal cells, leading to their death. Several commercial fungicides, such as penthiopyrad and fluxapyroxad, contain a pyrazole carboxamide core and provide effective control against a broad spectrum of fungal pathogens in various crops.

Insecticides: Phenylpyrazole insecticides, such as fipronil, are highly effective against a wide range of insect pests. These compounds act as non-competitive blockers of the GABA-gated chloride channels in the central nervous system of insects. This disruption of nerve function leads to hyperexcitation and eventual death of the insect. The selectivity of these insecticides for insect GABA receptors over mammalian receptors contributes to their favorable safety profile for non-target organisms.

Herbicides: Certain pyrazole derivatives exhibit herbicidal activity by inhibiting key enzymes in plant metabolic pathways. For example, pyrazolate and topramezone are pyrazole-based herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial for the synthesis of plastoquinone and tocopherols, and its inhibition leads to bleaching of the plant foliage and ultimately, plant death.

Utilization as Ligands in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

The nitrogen atoms in the pyrazole ring possess lone pairs of electrons that can readily coordinate with metal ions, making pyrazole derivatives excellent ligands in coordination chemistry. rsc.orgnih.govresearchgate.net The versatility of the pyrazole scaffold allows for the design of a wide array of mono- and polydentate ligands with tailored electronic and steric properties.

Coordination Complexes: Pyrazole-based ligands can form stable complexes with a variety of transition metals, leading to the formation of diverse coordination architectures, from simple mononuclear complexes to complex polynuclear clusters and coordination polymers. nih.gov The resulting metal complexes have found applications in various fields, including materials science, bioinorganic chemistry, and catalysis.

Homogeneous and Heterogeneous Catalysis: Metal complexes containing pyrazole-based ligands have emerged as effective catalysts for a wide range of organic transformations. rsc.orgnih.gov The electronic properties of the pyrazole ligand can be tuned by introducing different substituents, which in turn influences the catalytic activity of the metal center. For example, manganese complexes with pyrazole ligands have been shown to be efficient catalysts for transfer hydrogenation reactions. rsc.org Aluminum complexes with anilido-pyrazolate ligands have been investigated for their catalytic activity in the ring-opening polymerization of ε-caprolactone. rsc.org Furthermore, transition metal-catalyzed C-H functionalization of the pyrazole ring itself is an active area of research for the synthesis of more complex and functionalized pyrazole derivatives. dntb.gov.ua The development of both homogeneous and heterogeneous catalysts based on pyrazole ligands continues to be a promising area for the discovery of new and efficient catalytic systems.

Functional Materials Research

The inherent electronic properties and structural versatility of the pyrazole ring make it a promising candidate for the development of novel functional materials. Researchers have successfully incorporated pyrazole derivatives into organic electronics and explored their potential as high-energy materials.

Pyrazole and its derivatives, particularly pyrazolines, have been extensively investigated for their applications in Organic Light-Emitting Diodes (OLEDs) due to their strong fluorescence and charge-transporting capabilities. researchgate.net These compounds are often utilized as blue-emitting materials or as hole-transporting layers within OLED device architectures. researchgate.net

The photophysical properties of pyrazole-based materials are highly tunable through chemical modification of the pyrazole core. For instance, the introduction of various aromatic substituents can alter the emission wavelength and quantum efficiency. Pyrazoline derivatives, which are dihydro derivatives of pyrazole, exhibit intriguing photophysical properties and have been widely used as hole-transporting or emissive materials in OLEDs. researchgate.netmdpi.com Research into 1H-pyrazolo[3,4-b]quinoline derivatives has shown that these compounds can serve as the active layer in electroluminescent diodes, emitting light upon charge injection from the electrodes. mdpi.com The performance of such materials is often characterized by their absorption and photoluminescence spectra, as well as the current-voltage characteristics of the fabricated OLED devices. mdpi.com

| Compound Class | Role in OLED | Emission Peak (nm) | External Quantum Efficiency (EQE) | Luminance (cd/m²) |

|---|---|---|---|---|

| Pyrene-Benzimidazole Derivative B | Blue Emitter | ~450 (Pure Blue) | up to 4.3% | up to 290 |

| 1H-pyrazolo[3,4-b]quinoline derivatives | Active Layer | N/A | N/A | Device Dependant |

| Pyrazoline Phenyl Derivative (HPhP) | Blue Emitter | 445 | N/A | N/A |

The field of energetic materials has seen significant advancements through the incorporation of nitrogen-rich heterocyclic compounds like pyrazole. researchgate.netresearchgate.net Nitrated pyrazole derivatives are particularly noteworthy for their high density, substantial heats of formation, and excellent detonation performance, often combined with tailored thermal stability. researchgate.netmdpi.com These characteristics make them promising candidates for next-generation explosives, propellants, and pyrotechnics that are both high-performing and environmentally friendlier than traditional materials. researchgate.net

Research has focused on synthesizing a variety of pyrazole-based energetic compounds, including those with dinitromethyl and nitramino groups, as well as energetic salts. rsc.orgnih.gov For example, combining a dinitromethyl group with a nitropyrazole core has led to the development of new energetic compounds with detonation velocities comparable to that of RDX (cyclotrimethylenetrinitramine). rsc.org Similarly, energetic salts derived from pyrazole backbones have demonstrated impressive thermal stability and detonation pressures, positioning them as potential replacements for conventional secondary explosives. rsc.org Theoretical studies on pyrazole-pyridine derivatives have further shown that fully nitro-substituted compounds can meet the demanding requirements for high energy density materials (HEDMs). nih.gov

| Compound/Salt | Decomposition Temp. (°C) | Calculated Detonation Velocity (m/s) | Calculated Detonation Pressure (GPa) | Key Feature |

|---|---|---|---|---|

| Hydroxylammonium salt 7b (pyrazole-dinitromethyl derivative) | N/A | 8700 | N/A | Comparable to RDX |

| DNPAT (nitropyrazole–triazole derivative) | 314 | 8889 | N/A | High thermal stability |

| Compound 4 (nitropyrazole–triazole derivative) | N/A | >9090 | >37.0 | Potential secondary explosive |

| Compound 6 (nitropyrazole–triazole derivative) | N/A | >9090 | >37.0 | Potential secondary explosive |

Role as Advanced Synthetic Intermediates in Complex Organic Synthesis

Iodinated pyrazoles, such as 3-iodo-1-(3-methylbutyl)-1H-pyrazole, are highly valuable intermediates in organic synthesis. arkat-usa.orgresearchgate.net The carbon-iodine bond is relatively weak and susceptible to a variety of palladium- or copper-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse functional groups onto the pyrazole ring. nih.gov This synthetic flexibility makes iodo-pyrazoles powerful building blocks for constructing complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. nih.gov

A prominent application of iodo-pyrazoles is in the Sonogashira cross-coupling reaction, where they are reacted with terminal alkynes to form pyrazoles bearing alkynyl substituents. arkat-usa.orgresearchgate.net These products can then undergo further transformations, such as cyclization reactions. arkat-usa.org Similarly, Suzuki-Miyaura coupling reactions with boronic acids enable the formation of carbon-carbon bonds, linking the pyrazole core to other aryl or heteroaryl groups. The strategic placement of the iodo group on the pyrazole ring, for example at the 3-, 4-, or 5-position, allows for regioselective synthesis of highly functionalized organic molecules. researchgate.net 4-Iodopyrazole, for instance, has been used as a key intermediate in the total synthesis of the pyrazole alkaloid withasomnine. nih.gov The ability to protect the N-H bond of the pyrazole ring, for example with an ethoxyethyl (EtOEt) group, is often crucial for performing these transformations successfully. arkat-usa.orgresearchgate.net

The utility of these compounds stems from the reliability of these cross-coupling methods and the stability of the pyrazole core, enabling chemists to design and construct intricate molecular architectures with high precision.

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 3-iodo-1-(3-methylbutyl)-1H-pyrazole?

Methodological Answer: The compound is typically synthesized via halogenation and alkylation steps. A validated approach involves:

Halogenation: Reacting 1-(3-methylbutyl)-1H-pyrazole with iodine monochloride (ICl) in dichloromethane under reflux .

Alkylation: Introducing the 3-methylbutyl group using a nucleophilic substitution reaction with 1-bromo-3-methylbutane in the presence of a base like K₂CO₃ .

Key Considerations:

- Reaction temperature (0–50°C) and solvent polarity significantly impact yield.

- Purification via flash chromatography (cyclohexane/ethyl acetate gradient) achieves >95% purity .

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–50°C | ±15% |

| Iodinating Agent | ICl (1.2 equiv) | Critical |

| Reaction Time | 16–24 h | Marginal |

Advanced Characterization Techniques

Q. Q2: How can spectroscopic methods resolve structural ambiguities in iodinated pyrazoles?

Methodological Answer:

- ¹H/¹³C NMR: Confirm regioselectivity of iodination. The pyrazole C3-iodo substituent shows a characteristic downfield shift (δ 7.54 ppm for ¹H; δ 150.4 ppm for ¹³C) .

- IR Spectroscopy: The C-I stretch appears at ~500 cm⁻¹, while pyrazole ring vibrations occur at 1545–1470 cm⁻¹ .

- Mass Spectrometry (EI): Molecular ion peaks (e.g., m/z 238 [M⁺]) validate molecular weight .

Biological Activity and Binding Studies

Q. Q3: What strategies are used to evaluate the bioactivity of 3-iodo-1-(3-methylbutyl)-1H-pyrazole?

Methodological Answer:

- Target Binding Assays: Radiolabeled (¹²⁵I) derivatives assess affinity for kinase targets (e.g., EGFR) via competitive binding assays .

- Cellular Uptake: Fluorescent tagging (e.g., BODIPY) tracks intracellular localization in cancer cell lines .

- Dose-Response Analysis: IC₅₀ values derived from MTT assays (72 h incubation) .

Data Contradictions and Resolution

Q. Q4: How to address inconsistencies in reported synthetic yields for iodopyrazoles?

Methodological Answer: Discrepancies often arise from:

Iodinating Agent Purity: Commercial ICl may contain impurities; redistillation improves consistency .

Side Reactions: Competing N-alkylation can occur if the base (e.g., K₂CO₃) is not anhydrous .

Analytical Methods: HPLC vs. TLC purity assessments may vary by ±5% .

Recommendation:

- Use standardized reagents and replicate conditions from peer-reviewed protocols (e.g., Sonogashira coupling in ).

Stability and Storage

Q. Q5: What conditions prevent degradation of 3-iodo-1-(3-methylbutyl)-1H-pyrazole?

Methodological Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photolytic deiodination .

- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the iodo group .

- Short-Term Use: Solutions in DMSO are stable for ≤7 days at 4°C .

Advanced Research Questions

Cross-Coupling Reactions (Advanced)

Q. Q6: How does the iodo substituent facilitate cross-coupling in derivative synthesis?

Methodological Answer: The C3-iodo group acts as a leaving site for:

- Sonogashira Coupling: Pd(PPh₃)₄/CuI catalysts enable alkyne insertion (e.g., synthesizing triazole hybrids) .

- Suzuki-Miyaura Reactions: Boronic acid partners yield biaryl derivatives (e.g., 4-arylpyrazoles) with >80% efficiency .

Q. Table 2: Catalytic Conditions for Cross-Coupling

| Reaction Type | Catalyst System | Yield Range |

|---|---|---|

| Sonogashira | Pd(PPh₃)₄/CuI | 75–88% |

| Suzuki-Miyaura | Pd(OAc)₂/SPhos | 65–82% |

Computational Modeling (Advanced)

Q. Q7: How can DFT calculations predict substituent effects on pyrazole reactivity?

Methodological Answer:

- Geometry Optimization: B3LYP/6-31G* models predict steric effects of the 3-methylbutyl group on iodine’s electrophilicity .

- Reactivity Indices: Fukui functions identify nucleophilic sites for regioselective modifications .

Structural Modifications (Advanced)

Q. Q8: What substituents enhance the compound’s pharmacokinetic properties?

Methodological Answer:

- PEGylation: Adding polyethylene glycol (PEG) chains improves aqueous solubility (logP reduction by 1.2 units) .

- Fluorination: 5-Fluoro analogs (e.g., ) increase metabolic stability (t₁/₂ > 6 h in liver microsomes) .

Binding Interaction Analysis (Advanced)

Q. Q9: How to map the binding interactions of this compound with protein targets?

Methodological Answer:

- X-Ray Crystallography: Co-crystallization with kinases (e.g., CDK2) reveals halogen bonding between iodine and backbone carbonyls .

- Molecular Dynamics (MD): Simulations (50 ns) assess conformational stability of ligand-protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.